1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride
Description
1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine hydrochloride is a pyrazole-based compound characterized by a 2-fluoroethyl substituent at position 1, methyl groups at positions 3 and 5, and an amine group at position 4, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to pyrazole's prevalence in bioactive molecules, particularly in kinase inhibitors and CNS-targeting agents.
Properties
Molecular Formula |
C7H13ClFN3 |
|---|---|
Molecular Weight |
193.65 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H12FN3.ClH/c1-5-7(9)6(2)11(10-5)4-3-8;/h3-4,9H2,1-2H3;1H |
InChI Key |
GXRCCPAYDOZCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCF)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the pyrazole ring, followed by the introduction of the fluoroethyl group. Common reagents used in these steps include hydrazine derivatives and fluoroalkylating agents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced
Biological Activity
1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride is a novel compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride has a unique molecular structure characterized by the presence of a pyrazole ring and a fluoroethyl substituent. The molecular formula is , and its hydrochloride form enhances solubility in aqueous environments, which is crucial for biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C7H10F2N3·HCl |
| Molecular Weight | 195.63 g/mol |
| IUPAC Name | 1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride |
| Solubility | Soluble in water |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine showed potent inhibitory effects on various cancer cell lines. The mechanism involves the modulation of cell cycle progression and induction of apoptosis in cancer cells. In particular, compounds with similar structural motifs have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes that favor tumor suppression .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been documented. Preliminary studies suggest that 1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine may possess broad-spectrum antimicrobial properties. The fluoroethyl group enhances lipophilicity, which may improve membrane penetration and interaction with microbial targets.
The biological effects of 1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine are believed to stem from its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The presence of fluorine atoms can influence the compound's binding affinity to these targets, potentially enhancing its therapeutic efficacy .
Study 1: In Vitro Anticancer Activity
A recent study evaluated the anticancer effects of several pyrazole derivatives, including 1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine. The compound demonstrated significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics. The study concluded that this compound could serve as a promising lead for further drug development .
Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, 1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine was tested against a panel of bacterial strains. Results indicated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. Further research is needed to elucidate the exact mechanisms behind its antimicrobial action .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Flexibility : The target compound’s 2-fluoroethyl group offers greater conformational flexibility compared to rigid aromatic substituents (e.g., 4-fluorophenyl in and ) . This flexibility may enhance binding to dynamic enzyme pockets.
- In contrast, the difluoromethyl group in introduces stronger electron-withdrawing effects, which may alter pKa and hydrogen-bonding capacity .
- Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl group in and enables π-π stacking interactions, whereas the aliphatic 2-fluoroethyl group in the target compound prioritizes dipole-dipole interactions and solubility in polar solvents .
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances aqueous solubility across all compounds. However, the ethyl ester and acetamide groups in ’s compound (327.79 g/mol) likely reduce solubility compared to the smaller, aliphatic target compound (~194.45 g/mol) .
- Molecular Weight : The target compound’s lower molecular weight (~194.45 g/mol) positions it between the compact difluoromethyl derivative (183.59 g/mol, ) and bulkier aryl-substituted analogs (>250 g/mol, ) . This may favor better blood-brain barrier penetration for CNS applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
